(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid
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Overview
Description
(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a nitrososulfanyl group, which is known for its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nitrososulfanyl Group:
Coupling with Acetic Acid Derivative: The final step involves coupling the intermediate with an acetic acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The nitrososulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the nitrososulfanyl group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino or acetic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrososulfanyl group can yield sulfonyl derivatives, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may exhibit biological activity, making it a candidate for drug development or biochemical studies.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid involves its interaction with specific molecular targets. The nitrososulfanyl group is known for its reactivity, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2-{[2-Methyl-2-(sulfanyl)propyl]amino}-2-oxoethoxy)acetic acid: This compound lacks the nitroso group, which may result in different reactivity and biological activity.
(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)propanoic acid: A similar compound with a propanoic acid moiety instead of acetic acid, which may affect its chemical properties and applications.
Uniqueness
The presence of the nitrososulfanyl group in (2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid makes it unique compared to similar compounds. This group imparts distinct reactivity and potential biological activity, making the compound a valuable candidate for various scientific and industrial applications.
Properties
CAS No. |
260268-00-6 |
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Molecular Formula |
C8H14N2O5S |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
2-[2-[(2-methyl-2-nitrososulfanylpropyl)amino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C8H14N2O5S/c1-8(2,16-10-14)5-9-6(11)3-15-4-7(12)13/h3-5H2,1-2H3,(H,9,11)(H,12,13) |
InChI Key |
PUFUDWMQZDBBHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)COCC(=O)O)SN=O |
Origin of Product |
United States |
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